(S)-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
(S)-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethoxy group imparts distinct properties to the compound, making it valuable in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Recent advances in trifluoromethoxylation reagents have facilitated the synthesis of such compounds . The process typically involves the use of innovative reagents that allow for the incorporation of the trifluoromethoxy group under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on scalability and operational simplicity. The use of regioselective trifluoromethoxylation of functionalized pyridines and pyrimidines has shown promise in producing trifluoromethoxylated products on a larger scale .
Chemical Reactions Analysis
Types of Reactions
(S)-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(S)-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby modulating biological activity . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential interactions with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethoxypyrazines: These compounds share the trifluoromethoxy group and have similar applications in medicinal chemistry and materials science.
Trifluoromethyl ketones: These compounds are valuable synthetic targets and intermediates in the construction of fluorinated pharmacons.
Uniqueness
(S)-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride stands out due to its specific combination of the trifluoromethoxy group with the naphthalen-1-amine structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11ClF3NO |
---|---|
Molecular Weight |
265.66 g/mol |
IUPAC Name |
(1S)-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11ClF3NO/c12-8-4-6-2-1-3-9(16)7(6)5-10(8)17-11(13,14)15/h4-5,9H,1-3,16H2/t9-/m0/s1 |
InChI Key |
KAILLMISKUDCKD-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](C2=CC(=C(C=C2C1)Cl)OC(F)(F)F)N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)Cl)OC(F)(F)F)N |
Origin of Product |
United States |
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